
4-Benzyl-3,3-dimethylmorpholine
Übersicht
Beschreibung
4-Benzyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative, which is a cyclic amine that contains a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The benzyl and dimethyl substituents on the morpholine ring give this compound unique properties, making it suitable for use in different applications.
Wirkmechanismus
The mechanism of action of 4-Benzyl-3,3-dimethylmorpholine is not well understood. However, it is believed that this compound acts as a Lewis base, which can coordinate with various metal ions, such as palladium, platinum, and copper. This coordination results in the formation of a complex that can catalyze various organic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Benzyl-3,3-dimethylmorpholine. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity. It has also been reported to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-Benzyl-3,3-dimethylmorpholine is its ease of synthesis. This compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for use in various laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some applications.
Zukünftige Richtungen
There are several future directions for research on 4-Benzyl-3,3-dimethylmorpholine. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the exploration of its potential applications in the field of medicinal chemistry. This compound has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy and safety in this application. Additionally, the use of 4-Benzyl-3,3-dimethylmorpholine as a ligand in asymmetric catalysis reactions can be further explored to improve the efficiency and selectivity of these reactions.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-3,3-dimethylmorpholine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a ligand in asymmetric catalysis reactions, which are essential in the production of chiral molecules. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridazines.
Eigenschaften
Produktname |
4-Benzyl-3,3-dimethylmorpholine |
|---|---|
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
4-benzyl-3,3-dimethylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI-Schlüssel |
ZIWDKOKXRIPGKJ-UHFFFAOYSA-N |
SMILES |
CC1(COCCN1CC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(COCCN1CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)


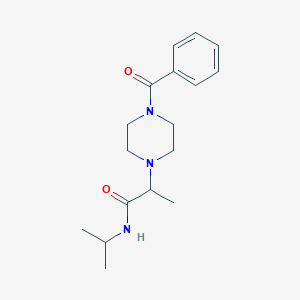
![7-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B256048.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)
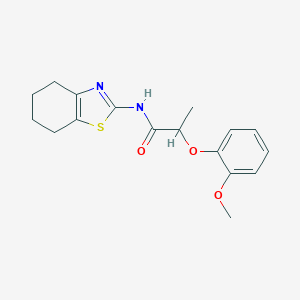
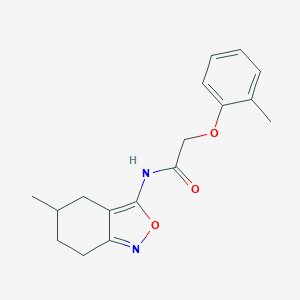
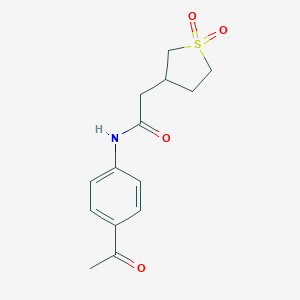

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)
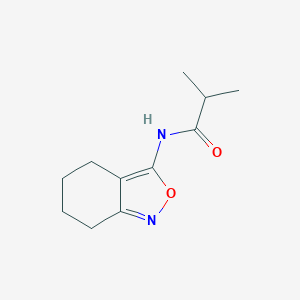
![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)